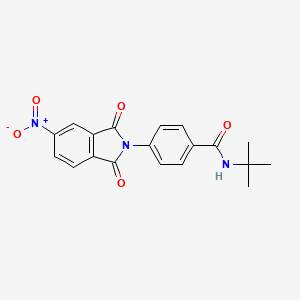
N-(tert-butyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
Overview
Description
N-(tert-butyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as TNB or TIPP, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of isoindoline derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves its interaction with the mu opioid receptor. N-(tert-butyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide binds to the receptor and prevents the binding of endogenous opioids, which results in the inhibition of the receptor-mediated signaling pathways.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(tert-butyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a potent and selective antagonist of the mu opioid receptor. In vivo studies have shown that N-(tert-butyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can block the analgesic effects of opioids, which suggests that it may have potential applications in the treatment of opioid addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(tert-butyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in lab experiments is its high potency and selectivity for the mu opioid receptor. This makes it a useful tool for studying the role of the mu opioid receptor in various physiological processes. However, one of the limitations of using N-(tert-butyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of N-(tert-butyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One area of research is the development of more potent and selective antagonists of the mu opioid receptor. Another area of research is the investigation of the potential therapeutic applications of N-(tert-butyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in the treatment of opioid addiction. Additionally, the study of the biochemical and physiological effects of N-(tert-butyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide may lead to a better understanding of the role of the mu opioid receptor in various physiological processes.
Scientific Research Applications
N-(tert-butyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been studied for its potential applications in scientific research. One of the areas where N-(tert-butyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied is in the field of opioid receptors. N-(tert-butyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to be a potent and selective antagonist of the mu opioid receptor, which is involved in the modulation of pain.
properties
IUPAC Name |
N-tert-butyl-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-19(2,3)20-16(23)11-4-6-12(7-5-11)21-17(24)14-9-8-13(22(26)27)10-15(14)18(21)25/h4-10H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSONQNTXRJMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2-{[2,2,2-trifluoro-1-(propionylamino)-1-(trifluoromethyl)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3744276.png)
![N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]butanamide}](/img/structure/B3744278.png)
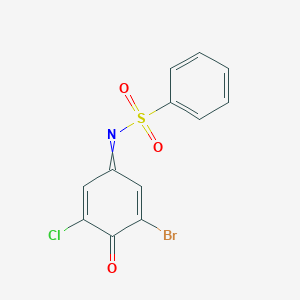
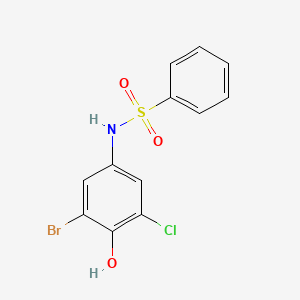

![5,5'-[1,2-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B3744303.png)
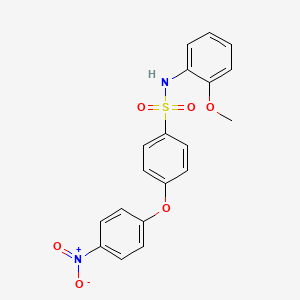
![4-({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3744315.png)
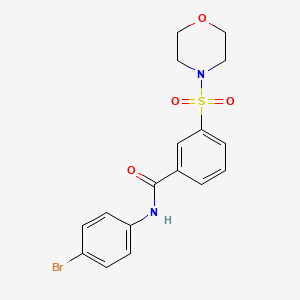
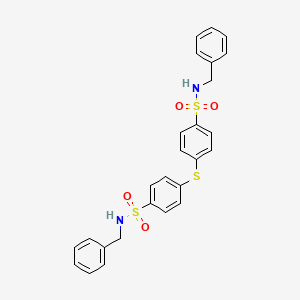
![2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene dibenzoate](/img/structure/B3744324.png)
![{4-[(2,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B3744330.png)
![1,4,5,8-tetrabenzoyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B3744339.png)
![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}diacetamide](/img/structure/B3744350.png)